N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O2/c1-11-21-22-17-18(26)23(14-7-2-3-8-15(14)24(11)17)10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGDYLIZKXPVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that exhibits significant biological activity, particularly in the realm of anticancer research. This article synthesizes current findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Specifically, it features a triazole and quinoxaline moiety, which have been associated with various pharmacological effects.
Biological Activity Overview
Anticancer Activity:
Research indicates that derivatives of the triazolo[4,3-a]quinoxaline scaffold demonstrate notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity: Compounds derived from this scaffold have shown micromolar range activities against melanoma (A375) and breast cancer (MDA-MB-231) cell lines. One study reported an EC50 value of 365 nM for a related compound, indicating strong anticancer potential .
- Mechanism of Action: The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through upregulation of pro-apoptotic proteins such as BAX and caspases-3 and -9 . Additionally, these compounds act as inhibitors of topoisomerase II, which is crucial for DNA replication and cell division .
Antimicrobial Activity:
The compound also displays antimicrobial properties. Studies have demonstrated that related triazoloquinoxaline derivatives exhibit significant antibacterial activity against various strains .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A375 (melanoma) | 365 | Cell cycle arrest, apoptosis induction |
| Anticancer | MDA-MB-231 (breast cancer) | 3158 | Topoisomerase II inhibition |
| Antibacterial | Various bacterial strains | Varies | Disruption of bacterial cell wall synthesis |
Case Study: EAPB02303
EAPB02303 is a notable compound within the Imiqualines family that has been extensively studied for its anticancer properties. It has been shown to be non-toxic to human peripheral blood mononuclear cells (IC50 > 200 µM), indicating a favorable safety profile alongside its efficacy . The compound's unique mechanism was elucidated through transcriptomic and proteomic analyses, revealing distinct pathways compared to traditional chemotherapeutics.
Scientific Research Applications
The compound N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C17H15BrN6O2
- Molecular Weight : 447.3 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The triazole ring is known for its ability to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Case Study Example:
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of triazole derivatives on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting the potential of these compounds as therapeutic agents against specific cancer types.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the bromophenyl group enhances its interaction with microbial targets, making it effective against resistant strains.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Mechanism of Action:
The compound may act on glutamate receptors, reducing excitotoxicity associated with neurodegenerative diseases. This action is critical in conditions like Alzheimer's disease and multiple sclerosis.
Case Study Example:
A recent investigation into neuroprotective compounds highlighted the efficacy of similar triazole derivatives in protecting neuronal cells from oxidative damage induced by glutamate toxicity.
Inflammation Modulation
Emerging studies suggest that this compound may modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines presents potential therapeutic avenues for inflammatory diseases.
Data Table: Inflammatory Cytokine Inhibition
| Cytokine | Inhibition Percentage (%) |
|---|---|
| TNF-alpha | 70% |
| IL-6 | 65% |
| IL-1β | 50% |
Chemical Reactions Analysis
Cyclization Reactions
The triazoloquinoxaline core undergoes intramolecular cyclization under specific catalytic conditions. For example, Pd(OAc)₂ and Cs(OAc) in DMSO at 120°C facilitate cyclization to form fused polycyclic systems . This reaction is critical for constructing the compound’s heterocyclic architecture.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Intramolecular cyclization | Pd(OAc)₂, Cs(OAc), DMSO, 120°C, 0.5 h | Formation of triazolo[4,5-c]quinoline derivatives via C–N bond formation |
Similar protocols using CuI catalysts in dioxane at 50°C have been reported for triazole-alkyne cycloadditions, though these typically target precursor intermediates .
Nucleophilic Substitution
The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions. For instance:
-
Amination : Reacting with ammonia or amines in DMF at 80°C replaces bromine with amino groups.
-
Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids introduces diverse aryl substituents .
*Yields inferred from analogous reactions in .
Oxidation and Reduction
The oxo group at position 4 of the triazoloquinoxaline system is redox-active:
-
Oxidation : Treatment with H₂O₂/AcOH converts the oxo group to a carbonyl, enhancing electrophilicity.
-
Reduction : NaBH₄ in ethanol reduces the oxo group to a hydroxyl, altering hydrogen-bonding capacity .
Functionalization via Cycloaddition
The triazole moiety participates in [3+2] cycloadditions with alkynes or nitriles. For example, CuI-catalyzed reactions with terminal alkynes yield fused tetrazolo-triazolo systems :
| Cycloaddition Partner | Conditions | Product | Reference |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 50°C, 12 h | Tetrazolo[1,5-a]triazoloquinoxaline derivative |
Hydrolysis and Condensation
The acetamide linker undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, H₂O/EtOH): Cleaves the acetamide to yield a free amine .
-
Condensation with aldehydes: Forms Schiff bases, useful for further functionalization.
Photochemical Reactions
Visible light-mediated C–H arylation using benzoyl peroxides (e.g., BPO) introduces aryl groups at position 3 of the quinoxaline ring . This method avoids traditional cross-coupling catalysts:
| Reaction | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| C–H Arylation | BPO, acetone, 420 nm LED, 24 h | 3-Aryl-substituted derivative | 78%* |
Metal-Mediated Cross-Couplings
Palladium-mediated reactions enable diversification of the bromophenyl group. For example, Stille coupling with organotin reagents installs heteroaromatic groups .
Comparison with Similar Compounds
Halogen-Substituted Phenyl Analogs
Compounds with halogen substitutions on the phenyl ring are common in medicinal chemistry due to their influence on lipophilicity and binding affinity.
Key Findings :
- Electronic Effects : Bromine’s higher electron-withdrawing nature compared to chlorine may enhance electrophilic interactions in the target compound.
- Steric Impact : The larger atomic radius of bromine (~1.85 Å vs. chlorine’s ~1.75 Å) could influence binding pocket accessibility.
- Positional Isomerism : The meta-substituted bromophenyl group (target) vs. para-chlorophenyl () may alter molecular dipole moments and solubility.
Triazoloquinoxaline Core Modifications
Alterations in the triazoloquinoxaline core significantly affect stability and interactions.
Key Findings :
- Metabolic Stability : Shorter alkyl chains (e.g., methyl) are less prone to oxidative metabolism than longer chains (e.g., propyl).
Acetamide Linker and Heterocyclic Variants
Variations in the acetamide side chain and fused heterocycles influence electronic and steric properties.
Key Findings :
- Heterocyclic Core: Indazolo-quinoxalines () exhibit distinct π-stacking and hydrogen-bonding profiles compared to triazoloquinoxalines.
Q & A
Q. What are the key steps in synthesizing N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
The synthesis typically involves:
- Triazoloquinoxaline Core Formation : Cyclization of precursors (e.g., quinoxaline derivatives and triazole intermediates) under acidic/basic conditions .
- N-Methylation : Introduction of the methyl group at position 1 using methyl iodide or dimethyl sulfate in the presence of a base .
- Acetamide Linkage : Coupling the bromophenyl group via nucleophilic acyl substitution, often employing coupling agents like EDC/HOBt .
- Purification : Recrystallization (e.g., ethanol-DMF mixtures) or column chromatography to isolate the final product .
Methodological Tip : Optimize reaction yields using continuous flow reactors and high-throughput screening for solvent/catalyst selection .
Q. How is the compound structurally characterized?
Key techniques include:
- Spectroscopy :
- NMR : Confirms substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm) .
- IR : Identifies carbonyl (C=O) stretches near 1680–1720 cm⁻¹ .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ expected at m/z 452.2 for C₁₉H₁₄BrN₅O₂) .
- X-ray Crystallography : Resolves 3D conformation of the triazoloquinoxaline core .
Q. What preliminary biological activities have been reported?
Early studies highlight:
- Anticancer Activity : IC₅₀ values of 5–20 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines .
- Antimicrobial Effects : MIC of 8–32 µg/mL against S. aureus and E. coli .
Experimental Design : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial testing .
Q. How should the compound be stored to ensure stability?
- Store at –20°C under desiccation to prevent hydrolysis of the acetamide group .
- Monitor purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and yield?
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for Buchwald-Hartwig amination during bromophenyl coupling .
- Flow Chemistry : Reduces reaction time (e.g., from 24h to 4h) and improves reproducibility .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance eco-friendliness .
Q. What structure-activity relationships (SAR) govern its biological efficacy?
- Bromophenyl Position : 3-Bromo substitution enhances DNA intercalation vs. 4-bromo analogs .
- Methyl Group : The 1-methyl group on the triazole ring improves metabolic stability by reducing CYP3A4 oxidation .
- Acetamide Flexibility : Replacing the acetamide with a rigid carbamate reduces anticancer activity, suggesting conformational flexibility is critical .
SAR Study Design : Synthesize analogs with halogen (F, Cl), alkyl, or methoxy substitutions and compare IC₅₀ values .
Q. How can contradictions in biological data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 25 µM in MCF-7) may arise from:
- Assay conditions (e.g., serum concentration in cell media) .
- Substituent batch variability (e.g., trace impurities in bromophenyl precursors) .
Resolution Strategy : - Standardize protocols (e.g., ATP-based viability assays).
- Validate purity via elemental analysis and 2D NMR .
Q. What mechanistic insights explain its anticancer activity?
- Kinase Inhibition : Binds to ATP pockets of Aurora kinase A (Kd = 120 nM) and EGFR (Kd = 250 nM), disrupting phosphorylation .
- DNA Interaction : Intercalates into DNA minor grooves, inducing strand breaks (confirmed via comet assays) .
Methodology : Use molecular docking (AutoDock Vina) to predict binding poses and validate via SPR (surface plasmon resonance) .
Q. How can in vivo pharmacokinetics be evaluated?
- ADME Profiling :
- Absorption : LogP = 2.8 (moderate lipophilicity) predicts oral bioavailability .
- Metabolism : Incubate with liver microsomes to identify CYP450-mediated metabolites .
- In Vivo Models : Administer 10 mg/kg (IV or oral) in murine xenografts; measure tumor volume and plasma half-life .
Q. What computational tools aid in target identification?
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on the triazole ring) .
- QSAR : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with activity .
- Network Pharmacology : Identify off-target effects via STRING database analysis of protein interaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
